Chloromethyl morpholine-4-carboxylate Chloromethyl morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 93765-68-5
VCID: VC7899904
InChI: InChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2
SMILES: C1COCCN1C(=O)OCCl
Molecular Formula: C6H10ClNO3
Molecular Weight: 179.6 g/mol

Chloromethyl morpholine-4-carboxylate

CAS No.: 93765-68-5

Cat. No.: VC7899904

Molecular Formula: C6H10ClNO3

Molecular Weight: 179.6 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl morpholine-4-carboxylate - 93765-68-5

Specification

CAS No. 93765-68-5
Molecular Formula C6H10ClNO3
Molecular Weight 179.6 g/mol
IUPAC Name chloromethyl morpholine-4-carboxylate
Standard InChI InChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2
Standard InChI Key LHXLWSDJXYETLZ-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)OCCl
Canonical SMILES C1COCCN1C(=O)OCCl

Introduction

Structural Characteristics and Molecular Identity

Chloromethyl morpholine-4-carboxylate features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted with a chloromethyl (-CH₂Cl) group and a carboxylate ester (-COO⁻) at the 4-position. Key structural identifiers include:

  • Molecular Formula: C₆H₁₀ClNO₃

  • SMILES: C1COCCN1C(=O)OCCl

  • InChI Key: LHXLWSDJXYETLZ-UHFFFAOYSA-N

The compound’s stereochemistry and conformational flexibility arise from the morpholine ring, which adopts a chair-like configuration, minimizing steric strain. The chloromethyl group introduces electrophilic reactivity, enabling nucleophilic substitutions, while the ester moiety offers sites for hydrolysis or reduction .

PropertyValue (Predicted)Source
Boiling Point253.7 ± 35.0 °C
Density1.305 ± 0.06 g/cm³
pKa-1.86 ± 0.20
Predicted CCS (Ų, [M+H]+)133.9

The low pKa indicates strong acidity at the ester’s α-hydrogen, suggesting susceptibility to base-catalyzed hydrolysis. The compound’s polarity, inferred from its collision cross-section (CCS), aligns with morpholine derivatives, rendering it moderately soluble in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for chloromethyl morpholine-4-carboxylate are scarce, analogous morpholine esters are typically synthesized via:

  • Esterification: Reaction of morpholine-4-carboxylic acid with chloromethyl chlorides in the presence of a base (e.g., triethylamine) .

  • Ring-Closing Strategies: Cyclization of β-chloroethylamine derivatives with carbonyl compounds, though this route is less common for chloromethyl-substituted analogs .

Reactive Pathways

The compound’s reactivity is dominated by two functional groups:

  • Chloromethyl Group: Participates in Sₙ2 substitutions with nucleophiles (e.g., amines, thiols), forming secondary amines or sulfides.

  • Carboxylate Ester: Undergoes hydrolysis under acidic or basic conditions to yield morpholine-4-carboxylic acid or its salts .

Applications in Scientific Research

Organic Synthesis

Chloromethyl morpholine-4-carboxylate acts as a bifunctional building block:

  • Nucleophilic Substitutions: The chloromethyl group facilitates the introduction of alkyl chains into heterocycles, aiding the synthesis of complex ligands or catalysts.

  • Ester Transformations: Reduction with LiAlH₄ produces hydroxymethyl morpholine derivatives, intermediates in pharmaceutical synthesis .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesReactivity Profile
Morpholine-4-carboxylic acidLacks chloromethyl groupLess electrophilic
tert-Butyl morpholine-4-carboxylateBulkier ester groupSlower hydrolysis kinetics

The chloromethyl substituent distinguishes this compound through enhanced electrophilicity, enabling diverse derivatization pathways unmatched by non-halogenated analogs .

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